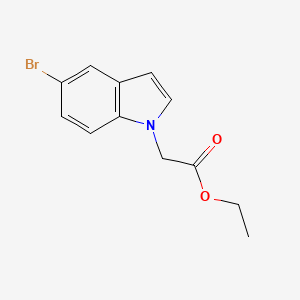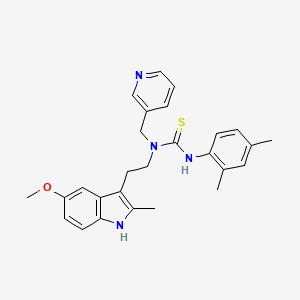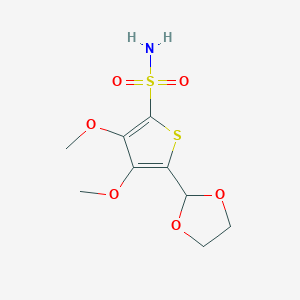
Methyl 1-oxo-2H-2,7-naphthyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-oxo-2H-2,7-naphthyridine-4-carboxylate, also known as Methyl 4-carboxy-2-oxo-1,2-dihydroquinoline-7-carboxylate, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It belongs to the class of naphthyridine derivatives and has a molecular formula of C14H10N2O4.
Aplicaciones Científicas De Investigación
Synthesis Strategies
The synthesis of 1,5-naphthyridines involves various strategies. For instance, the reaction of 3-amino-4-methyl pyridine with acetaldehyde yields 2,8-dimethyl-1,5-naphthyridine. Similarly, starting from 6-methoxy-3-aminopyridine, 2-hydroxy-6-methyl-1,5-naphthyridine can be prepared .
Reactivity
1,5-naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, undergo oxidations, reductions, and participate in cross-coupling reactions. These reactions allow for the modification of side chains and formation of metal complexes .
Biological Activity
Many 1,5-naphthyridines display a wide range of biological activities. These include antihypertensive, antiarrhythmic, herbicide safener, immunostimulant, anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant properties .
Medicinal Chemistry Applications
Given their diverse biological effects, researchers explore 1,5-naphthyridines as potential drug candidates. Their structural versatility allows for targeted modifications to enhance specific activities .
Metal Complexes
1,5-naphthyridines can form stable metal complexes, which find applications in catalysis, materials science, and bioinorganic chemistry .
Other Applications
Beyond medicinal chemistry, these heterocycles may have applications in fields such as materials science, organic electronics, and photophysics .
Propiedades
IUPAC Name |
methyl 1-oxo-2H-2,7-naphthyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-12-9(13)7-4-11-3-2-6(7)8/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEVSZBZLCSLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)
![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)

![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)
![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2572862.png)
![3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2572863.png)



![5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2572868.png)